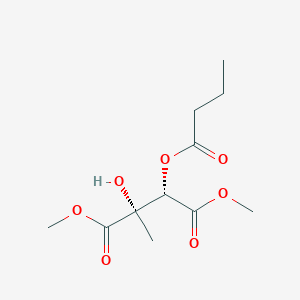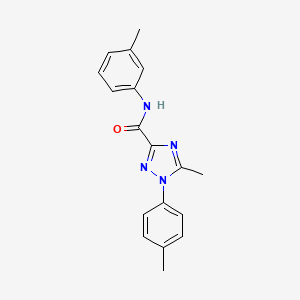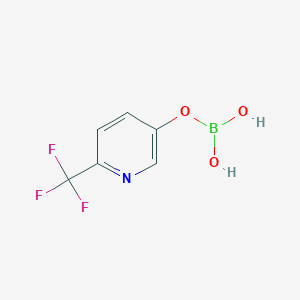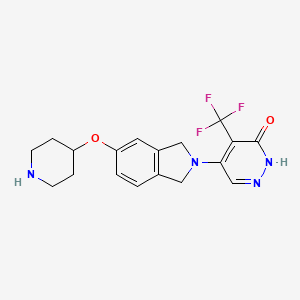![molecular formula C18H15FN4S2 B13361409 6-(2-Fluorophenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361409.png)
6-(2-Fluorophenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Fluorophenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Fluorophenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with hydrazine hydrate.
Introduction of the Fluorophenyl Group: This step may involve the use of fluorobenzene derivatives under specific conditions to introduce the fluorophenyl moiety.
Attachment of the Phenylethylsulfanyl Group: This step involves the reaction of the intermediate compound with phenylethylthiol under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and high-throughput screening of reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the triazole ring or the phenyl groups, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles for Substitution: Amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may result in various substituted derivatives.
科学研究应用
Chemistry
In chemistry, 6-(2-Fluorophenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic applications. Its structure suggests that it may interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its unique properties could be leveraged to create products with enhanced performance or novel functionalities.
作用机制
The mechanism of action of 6-(2-Fluorophenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
相似化合物的比较
Similar Compounds
- 6-(2-Chlorophenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(2-Bromophenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(2-Methylphenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
The uniqueness of 6-(2-Fluorophenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in the presence of the fluorophenyl group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity, biological activity, and overall behavior in various applications.
属性
分子式 |
C18H15FN4S2 |
|---|---|
分子量 |
370.5 g/mol |
IUPAC 名称 |
6-(2-fluorophenyl)-3-(2-phenylethylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H15FN4S2/c19-15-9-5-4-8-14(15)17-22-23-16(20-21-18(23)25-17)12-24-11-10-13-6-2-1-3-7-13/h1-9H,10-12H2 |
InChI 键 |
HQBFJBLIQNNZNZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCSCC2=NN=C3N2N=C(S3)C4=CC=CC=C4F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chloro-5-(1,3-dioxolan-2-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13361340.png)





![2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B13361368.png)
![6-(2-Naphthyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361371.png)
![2-[(5-Bromo-2-fluorophenyl)amino]propanamide](/img/structure/B13361372.png)
![2-(Benzo[d]oxazol-2-yl)-3-hydroxyacrylaldehyde](/img/structure/B13361377.png)
![2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-3,4-dibromo-6-ethoxyphenol](/img/structure/B13361381.png)


